2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride involves several steps. The synthetic route typically includes the reaction of 2-amino-3-(methylsulfanyl)propanamide with 3-chloropropanol under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride can be compared with similar compounds such as:
2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride: This compound has a similar structure but lacks the N-methyl group, which may result in different chemical and biological properties.
2-amino-3-(methylsulfanyl)propanamide: This compound lacks the hydroxypropyl group, which may affect its solubility and reactivity.
N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide:
Properties
Molecular Formula |
C8H19ClN2O2S |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-N-methyl-3-methylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(4-3-5-11)8(12)7(9)6-13-2;/h7,11H,3-6,9H2,1-2H3;1H |
InChI Key |
RRTJADROJRALSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)C(=O)C(CSC)N.Cl |
Origin of Product |
United States |
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